molecular formula C17H18ClNO3 B13496111 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride

Katalognummer: B13496111
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: QVSZDHZNMCLLKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is an organic compound with a complex structure that includes both aromatic and amino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-ethylphenol with 4-(2-aminoacetyl)benzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Ethylphenyl 4-(2-aminoacetyl)benzoate
  • 4-Ethylphenyl 4-(2-aminoacetyl)benzoate sulfate

Uniqueness

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C17H18ClNO3

Molekulargewicht

319.8 g/mol

IUPAC-Name

(4-ethylphenyl) 4-(2-aminoacetyl)benzoate;hydrochloride

InChI

InChI=1S/C17H17NO3.ClH/c1-2-12-3-9-15(10-4-12)21-17(20)14-7-5-13(6-8-14)16(19)11-18;/h3-10H,2,11,18H2,1H3;1H

InChI-Schlüssel

QVSZDHZNMCLLKI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.